1-Methoxy-4-(2-nitroethyl)benzene

Übersicht

Beschreibung

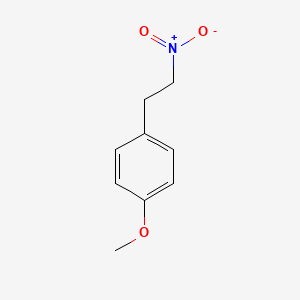

1-Methoxy-4-(2-nitroethyl)benzene is an organic compound with the molecular formula C9H11NO3. It is also known as 4-(2-Nitroethyl)anisole. This compound is characterized by a benzene ring substituted with a methoxy group and a nitroethyl group. It is a yellowish liquid with a distinct nitro group attached to the benzene ring .

Vorbereitungsmethoden

1-Methoxy-4-(2-nitroethyl)benzene can be synthesized through various synthetic routes. One common method involves the nitration of 4-methoxy-alpha-(nitromethyl)benzyl alcohol The reaction conditions typically include the use of nitric acid and sulfuric acid as nitrating agents

In industrial production, the compound can be synthesized using a Friedel-Crafts acylation reaction followed by a nitration step . The Friedel-Crafts acylation involves the use of an acyl chloride and a Lewis acid catalyst, such as aluminum chloride, to introduce the acyl group onto the benzene ring. The subsequent nitration step introduces the nitro group.

Analyse Chemischer Reaktionen

1-Methoxy-4-(2-nitroethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitro groups direct the incoming electrophile to specific positions on the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-methoxy-4-(2-aminoethyl)benzene.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-4-(2-nitroethyl)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Methoxy-4-(2-nitroethyl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The methoxy group can influence the compound’s reactivity and binding affinity to specific targets. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-4-(2-nitroethyl)benzene can be compared with other similar compounds, such as:

1-Methoxy-4-nitrobenzene: This compound lacks the ethyl group and has different reactivity and applications.

4-Nitroanisole: Similar to this compound but without the ethyl group, leading to different chemical properties and uses.

1-Methoxy-2-nitrobenzene: The position of the nitro group affects the compound’s reactivity and applications.

This compound is unique due to the presence of both the methoxy and nitroethyl groups, which confer specific chemical properties and reactivity patterns.

Biologische Aktivität

1-Methoxy-4-(2-nitroethyl)benzene, also known as 4-(2-Nitroethyl)anisole, is an organic compound with the molecular formula C9H11NO3. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by relevant data and case studies.

This compound is characterized by a methoxy group and a nitroethyl substituent on a benzene ring. The synthesis of this compound can be achieved through several methods, including Friedel-Crafts acylation followed by nitration. The general chemical structure is shown below:

Antimicrobial Properties

Research indicates that this compound exhibits antifungal activity against specific plant pathogens. A study highlighted its effectiveness in inhibiting fungal growth, suggesting its potential application in agriculture as a natural pesticide .

Anti-inflammatory Effects

In addition to its antifungal properties, this compound has been investigated for its anti-inflammatory effects . The nitro group in the structure can contribute to reactive intermediates that may modulate inflammatory pathways. However, detailed mechanisms remain to be fully elucidated.

Toxicological Studies

While exploring the biological activity, it is crucial to consider the toxicity associated with this compound. Studies conducted on rodents have indicated potential carcinogenic properties, particularly liver tumors associated with prolonged exposure . Observations included significant changes in hematological parameters such as decreased red blood cell counts and alterations in biochemical markers like increased cholesterol levels .

Study on Antifungal Activity

A notable study focused on the antifungal activity of this compound against Fusarium oxysporum, a common plant pathogen. The results demonstrated that at certain concentrations, the compound effectively inhibited fungal growth, providing a promising avenue for developing natural fungicides .

Toxicity Evaluation

A comprehensive evaluation of chronic toxicity revealed that exposure to high doses led to adverse effects such as chronic progressive nephropathy and significant weight changes in treated animals . These findings underscore the importance of assessing both efficacy and safety when considering this compound for practical applications.

Comparison with Related Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| 1-Methoxy-4-nitrobenzene | C8H9NO3 | Antimicrobial; less potent than this compound |

| 4-Nitroanisole | C8H9NO2 | Similar reactivity; lacks ethyl group |

| 1-Methoxy-2-nitrobenzene | C8H9NO3 | Different positional isomer; varied reactivity |

Eigenschaften

IUPAC Name |

1-methoxy-4-(2-nitroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXIIWYHEHONRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333178 | |

| Record name | 1-methoxy-4-(2-nitroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31236-71-2 | |

| Record name | 1-methoxy-4-(2-nitroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.